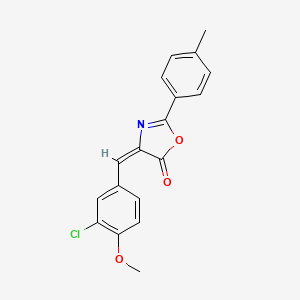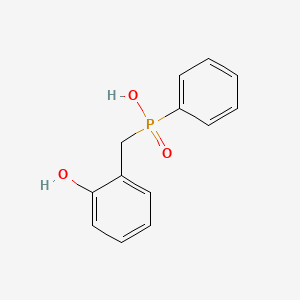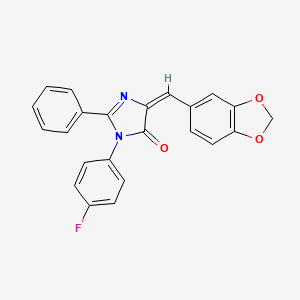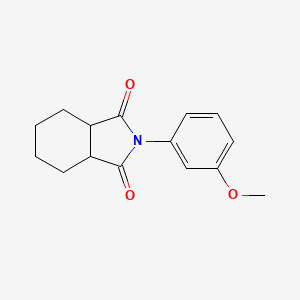
4-(3-chloro-4-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-chloro-4-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one, also known as CMBO, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 4-(3-chloro-4-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. 4-(3-chloro-4-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival, as well as the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
4-(3-chloro-4-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and disruption of the cell cycle. Additionally, 4-(3-chloro-4-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its anti-tumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(3-chloro-4-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one in lab experiments is its potent anti-tumor activity, which makes it a promising candidate for further development as a cancer therapeutic. However, one limitation is that 4-(3-chloro-4-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has not been extensively studied in vivo, and its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on 4-(3-chloro-4-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one. One area of interest is the development of 4-(3-chloro-4-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one derivatives with improved potency and selectivity for cancer cells. Additionally, further studies are needed to determine the safety and efficacy of 4-(3-chloro-4-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one in vivo, as well as its potential use in combination with other cancer therapeutics. Finally, the potential use of 4-(3-chloro-4-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one in other disease states, such as inflammation and neurodegenerative disorders, should also be explored.
Synthesemethoden
The synthesis of 4-(3-chloro-4-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one involves the condensation of 3-chloro-4-methoxybenzaldehyde and 4-methylphenylacetic acid in the presence of a base, followed by cyclization with urea. The resulting product is a white crystalline solid with a melting point of 194-196°C.
Wissenschaftliche Forschungsanwendungen
4-(3-chloro-4-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that 4-(3-chloro-4-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has anti-tumor activity and can induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer. Additionally, 4-(3-chloro-4-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has been shown to inhibit the growth of cancer cells by disrupting the cell cycle and inducing cell death.
Eigenschaften
IUPAC Name |
(4E)-4-[(3-chloro-4-methoxyphenyl)methylidene]-2-(4-methylphenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-11-3-6-13(7-4-11)17-20-15(18(21)23-17)10-12-5-8-16(22-2)14(19)9-12/h3-10H,1-2H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDVSSFZCIUSJS-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=CC(=C(C=C3)OC)Cl)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=N/C(=C/C3=CC(=C(C=C3)OC)Cl)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-(3-chloro-4-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)isopropyl[(1-methyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B5183668.png)
![2-[(4-allyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5183670.png)

![5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-1-(4-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5183680.png)
![N-{4-[(4-chlorobenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5183693.png)


![2-cyclopropyl-6-({4-[(2-methylphenyl)thio]-1-piperidinyl}carbonyl)-1,3-benzoxazole](/img/structure/B5183724.png)
![N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-4-pyridazinecarboxamide](/img/structure/B5183735.png)
![2-[(4-ethoxy-3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5183739.png)
![2-(4-methoxyphenyl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B5183746.png)
![methyl 4-[4-(2-furoyloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5183759.png)
![(2-{[2-(4-butoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5183766.png)
![3-chloro-4-ethoxy-N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5183767.png)